molecular formula C8H8BrNO2 B1378964 3-Bromo-5-hydroxy-N-methylbenzamide CAS No. 1243366-89-3

3-Bromo-5-hydroxy-N-methylbenzamide

Cat. No.: B1378964
CAS No.: 1243366-89-3
M. Wt: 230.06 g/mol
InChI Key: DVLMOZTVTXGUPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Bromo-5-hydroxy-N-methylbenzamide” is likely a brominated derivative of N-methylbenzamide . N-methylbenzamide is an important pesticide intermediate and acts as a potent PDE10A inhibitor .


Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring substituted with a bromo group, a hydroxy group, and a N-methylbenzamide group . The exact structure would need to be confirmed using techniques such as NMR spectroscopy or X-ray crystallography.


Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Brominated compounds are often used in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 3-Bromo-N-methylbenzamide has a density of 1.5±0.1 g/cm³, a boiling point of 318.3±25.0 °C at 760 mmHg, and a flash point of 146.3±23.2 °C .

Scientific Research Applications

Synthesis and Metabolic Studies

  • Gawell et al. (1989) detailed the synthesis of 5-substituted 5-hydroxy-2-pyrrolidones, metabolites of the antipsychotic benzamide remoxipride, demonstrating advanced synthetic schemes that could be relevant for similar compounds like 3-Bromo-5-hydroxy-N-methylbenzamide for their potential applications in pharmacology and toxicology studies Gawell et al., 1989.

Photochemical Synthesis

  • Kametani et al. (1972) explored the photochemical cyclisation processes to synthesize narwedine-type enones, a method that could be applicable to the synthesis of complex molecules including those related to this compound, highlighting the compound's potential in the development of new synthetic pathways Kametani et al., 1972.

Antioxidant Properties

  • Li et al. (2012) identified new nitrogen-containing bromophenols with potent scavenging activity against radicals from the marine red alga Rhodomela confervoides, suggesting that derivatives of this compound could have potential applications as natural antioxidants in food and pharmaceutical industries Li et al., 2012.

Potential Therapeutic Applications

  • Jung et al. (2017) demonstrated the antidiabetic potential of a compound through PPARα/γ dual activation, indicating that structurally related compounds like this compound could be explored for their therapeutic potential in treating metabolic disorders such as type 2 diabetes Jung et al., 2017.

Environmental Biodegradation

  • McBride et al. (1986) studied the metabolism of the herbicide bromoxynil by Klebsiella pneumoniae, which could metabolize bromoxynil to 3,5-dibromo-4-hydroxybenzoic acid, demonstrating the potential for bioremediation strategies involving compounds like this compound McBride et al., 1986.

Safety and Hazards

The safety and hazards of “3-Bromo-5-hydroxy-N-methylbenzamide” would need to be determined through specific testing. As a general rule, it’s important to handle all chemicals with care and use appropriate personal protective equipment .

Future Directions

The future directions for research on “3-Bromo-5-hydroxy-N-methylbenzamide” would depend on its properties and potential applications. It could be interesting to explore its potential as a pesticide intermediate or as a pharmaceutical compound .

Mechanism of Action

Target of Action

A structurally similar compound, n-methylbenzamide, is known to be a potent inhibitor of pde10a , a phosphodiesterase that is abundant only in brain tissue

Mode of Action

It’s known that reactions at the benzylic position are important for synthesis problems . In the initiating step, NBS loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide . This process could potentially be involved in the interaction of 3-Bromo-5-hydroxy-N-methylbenzamide with its targets.

Biochemical Pathways

Given the potential target of pde10a , it’s possible that this compound could affect pathways related to cyclic nucleotide signaling

Pharmacokinetics

It’s known that the metabolism of n,n-dimethylbenzamides by phenobarbital-induced rat liver microsomes results in the formation of n-methylbenzamides and formaldehyde . This suggests that similar metabolic processes could potentially occur with this compound, impacting its bioavailability.

Result of Action

Given the potential inhibition of PDE10A

Biochemical Analysis

Biochemical Properties

3-Bromo-5-hydroxy-N-methylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit phosphodiesterase (PDE) enzymes, which are crucial in regulating intracellular levels of cyclic nucleotides This inhibition can affect various signaling pathways and cellular processes

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the inhibition of PDE enzymes by this compound can lead to increased levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are essential secondary messengers in various signaling pathways . This modulation can affect processes such as cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the active site of PDE enzymes, inhibiting their activity and leading to increased levels of cyclic nucleotides This inhibition can result in the activation or suppression of downstream signaling pathways, ultimately affecting gene expression and cellular function

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and temperature, may affect its stability. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of modulating signaling pathways and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have beneficial effects on cellular function and signaling pathways . At higher doses, it may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its desired effects without causing significant harm.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound is primarily metabolized by liver enzymes, which convert it into various metabolites . These metabolites can then be further processed and excreted from the body. The metabolic pathways of this compound can influence its overall efficacy and toxicity, highlighting the importance of understanding its metabolism in the context of biochemical research and drug development.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it interacts with transporters on the cell membrane . Once inside the cell, this compound can bind to various intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. Studies have shown that the compound can localize to the cytoplasm, nucleus, and other subcellular compartments . This localization can affect its activity and function, as it may interact with different biomolecules depending on its subcellular distribution. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

3-bromo-5-hydroxy-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c1-10-8(12)5-2-6(9)4-7(11)3-5/h2-4,11H,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVLMOZTVTXGUPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=CC(=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-hydroxy-N-methylbenzamide
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-hydroxy-N-methylbenzamide
Reactant of Route 3
Reactant of Route 3
3-Bromo-5-hydroxy-N-methylbenzamide
Reactant of Route 4
Reactant of Route 4
3-Bromo-5-hydroxy-N-methylbenzamide
Reactant of Route 5
3-Bromo-5-hydroxy-N-methylbenzamide
Reactant of Route 6
3-Bromo-5-hydroxy-N-methylbenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.